4-(Pyridin-2-yl)butanenitrile
Description
Significance of Nitrile-Containing Compounds in Modern Synthetic Chemistry
Nitriles, organic compounds featuring a carbon-nitrogen triple bond (–C≡N), are of immense importance in contemporary organic synthesis. chemicalbook.com The cyano group is a versatile functional handle that can be transformed into a wide array of other functionalities, including amines, carboxylic acids, amides, and ketones. boronmolecular.comsigmaaldrich.com This transformative capacity makes nitriles valuable intermediates in the synthesis of complex molecules. chemicalbook.comnih.gov
The unique electronic properties of the nitrile group, with its nucleophilic nitrogen atom and electrophilic carbon center, allow it to participate in a variety of chemical reactions, such as cycloadditions and cascade reactions. chemicalbook.com Furthermore, the introduction of a nitrile group can modulate the pharmacokinetic profile of a molecule, a strategy often employed in drug design. nih.gov The prevalence of nitrile-containing compounds in pharmaceuticals, agrochemicals, and materials science underscores their significance. nih.govnih.gov
Importance of Pyridine (B92270) and its Derivatives as Core Heterocycles
Pyridine, a six-membered aromatic heterocycle containing a nitrogen atom, is a fundamental building block in organic chemistry. epa.govwikipedia.org Its derivatives are ubiquitous in nature, found in essential biomolecules like vitamins and coenzymes. epa.gov In the realm of synthetic chemistry, the pyridine scaffold is extensively used in the design and synthesis of pharmaceuticals, agrochemicals, and functional materials. nih.govepa.gov
The nitrogen atom in the pyridine ring imparts distinct chemical properties, influencing its reactivity and basicity. ncats.io This allows for facile functionalization and modification, making pyridine and its derivatives highly adaptable for creating diverse molecular architectures with a wide spectrum of biological and pharmacological activities. wikipedia.orgresearchgate.net
Contextualizing Butanenitrile Scaffolds within Organic Transformations
The butanenitrile scaffold, a four-carbon chain terminating in a nitrile group, offers a flexible linker and a reactive functional group. Butyronitrile, the simplest form, is used as a precursor in the synthesis of various compounds, including pharmaceuticals. wikipedia.org In more complex molecules, the butanenitrile moiety can be strategically employed to position the reactive nitrile group at a desired distance from other parts of the molecule, influencing its interaction with biological targets or its role in subsequent chemical transformations. The synthetic utility of butanenitrile derivatives is broad, with applications ranging from the construction of heterocyclic systems to their use as building blocks in total synthesis.
Overview of Research Directions for 4-(Pyridin-2-yl)butanenitrile
While specific research literature on this compound is not extensive, its structure, which combines the key features of a pyridine ring and a butanenitrile chain, suggests several potential areas of investigation. The presence of the 2-substituted pyridine motif makes it a candidate for studies in coordination chemistry, where it could act as a ligand for various metal centers. The nitrile group offers a gateway for further chemical elaboration, allowing for the synthesis of a library of derivatives with potentially interesting biological activities.
Given the pharmacological importance of both pyridine and nitrile functionalities, this compound could serve as a scaffold for the development of novel therapeutic agents. Research could be directed towards its functionalization to explore its potential as an inhibitor of specific enzymes or as a modulator of receptor activity. Furthermore, its chemical properties could be investigated for applications in materials science, for example, as a component in the synthesis of novel polymers or functional dyes.
Interactive Data Table: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C9H10N2 |
| Molecular Weight | 146.19 g/mol |
| IUPAC Name | This compound |
| CAS Number | 60257-19-4 |
| Canonical SMILES | C1=CC=NC(=C1)CCCN |
Structure
3D Structure
Properties
IUPAC Name |
4-pyridin-2-ylbutanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2/c10-7-3-1-5-9-6-2-4-8-11-9/h2,4,6,8H,1,3,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWONOCUDBWGFMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CCCC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50567234 | |
| Record name | 4-(Pyridin-2-yl)butanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50567234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60257-19-4 | |
| Record name | 4-(Pyridin-2-yl)butanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50567234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Transformation Pathways
Reactions at the Nitrile Moiety (C≡N)
The carbon-nitrogen triple bond of the nitrile group is highly polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. This feature is the basis for several key transformations.
Reduction of the Nitrile Group to Amine Functionalities
The nitrile group can be readily reduced to a primary amine, providing a key pathway to valuable amine-containing compounds. This transformation can be achieved through several methods, including catalytic hydrogenation and chemical reduction. chemistrysteps.comsavemyexams.com
Catalytic hydrogenation typically involves reacting the nitrile with hydrogen gas (H₂) over a metal catalyst such as nickel, platinum, or palladium at elevated temperature and pressure. savemyexams.com
Chemical reduction is commonly performed using strong reducing agents like lithium aluminum hydride (LiAlH₄) in a solvent such as dry ether, followed by an aqueous workup. libretexts.orgchemistrysteps.comchemrevise.org This method involves the nucleophilic addition of hydride ions to the nitrile carbon. libretexts.org Other reducing agents such as DIBAL-H (Diisobutylaluminium hydride) can also be employed, which may offer different selectivity depending on the substrate.
Table 2: Reagents for the Reduction of Nitriles to Primary Amines
| Reagent | Conditions | Product of 4-(Pyridin-2-yl)butanenitrile Reduction |
| H₂/Ni catalyst | High temperature and pressure | 4-(Pyridin-2-yl)butan-1-amine |
| LiAlH₄ | Dry ether, followed by H₂O workup | 4-(Pyridin-2-yl)butan-1-amine |
| DIBAL-H | Appropriate solvent, followed by workup | 4-(Pyridin-2-yl)butan-1-amine |
Hydrolytic Cleavage of the Cyano Group in Substituted Butanenitriles
The cyano group of butanenitriles can be hydrolyzed to a carboxylic acid. This reaction typically proceeds in two stages: initial hydrolysis to an amide, which is then further hydrolyzed to a carboxylic acid (or its corresponding salt). chemistrysteps.com The hydrolysis can be catalyzed by either acid or base.
Acidic Hydrolysis : Heating the nitrile under reflux with a dilute acid, such as hydrochloric acid, results in the formation of the corresponding carboxylic acid and an ammonium (B1175870) salt. chemrevise.org For this compound, this would yield 4-(pyridin-2-yl)butanoic acid.
Alkaline Hydrolysis : Refluxing the nitrile with an aqueous solution of a base, like sodium hydroxide (B78521), produces the salt of the carboxylic acid and ammonia (B1221849) gas. chemrevise.org To obtain the free carboxylic acid, the resulting solution must be acidified.
Reactions at the Pyridine (B92270) Ring
The pyridine ring is an electron-deficient aromatic system, which influences its reactivity towards both oxidation and substitution reactions. The nitrogen atom deactivates the ring towards electrophilic substitution while activating it towards nucleophilic substitution, particularly at the C2 and C4 positions. chemistry-online.comquora.comstackexchange.com
Oxidation Reactions of the Pyridine Nucleus
The nitrogen atom in the pyridine ring can be oxidized to form a pyridine N-oxide. This transformation is typically achieved using oxidizing agents such as peroxy acids (e.g., m-chloroperbenzoic acid, peracetic acid) or other oxidants like hydrogen peroxide. rsc.orgnih.gov The formation of the N-oxide significantly alters the electronic properties of the ring, making it more susceptible to certain substitution reactions. Catalytic systems, for instance those based on polyoxomolybdate, have been developed for the efficient N-oxidation of pyridines under mild conditions. rsc.org
Table 3: Common Oxidizing Agents for Pyridine N-Oxidation
| Oxidizing Agent | Typical Conditions | Product from this compound |
| m-Chloroperbenzoic acid (m-CPBA) | Inert solvent (e.g., CH₂Cl₂) | 2-(4-cyanobutyl)pyridine 1-oxide |
| Hydrogen Peroxide (H₂O₂) | With catalyst (e.g., {Mo132}) | 2-(4-cyanobutyl)pyridine 1-oxide |
| Peracetic Acid | Acetic acid | 2-(4-cyanobutyl)pyridine 1-oxide |
Substitution Reactions on the Pyridine Ring
The pyridine ring can undergo both nucleophilic and electrophilic substitution, although the conditions and regioselectivity differ significantly from those of benzene.
Nucleophilic Aromatic Substitution : Due to the electron-withdrawing nature of the nitrogen atom, the pyridine ring is activated towards nucleophilic attack, especially at the 2- (ortho) and 4- (para) positions. chemistry-online.comstackexchange.com A good leaving group at these positions can be displaced by a strong nucleophile. For this compound, the 2-position is inherently part of the substitution pattern, making the other positions (3, 4, 5, 6) potential sites for further reaction. Nucleophilic substitution is more facile on N-alkyl pyridinium (B92312) salts. chemistry-online.com The Chichibabin reaction, for example, involves the amination of pyridine at the 2-position using sodium amide. chemistry-online.com
Electrophilic Aromatic Substitution : The pyridine ring is deactivated towards electrophilic aromatic substitution due to the electronegative nitrogen atom, which also forms a complex with the Lewis acid catalysts often used in these reactions. quimicaorganica.org When these reactions do occur, they require harsh conditions and substitution typically occurs at the 3- (meta) position. quimicaorganica.orgquora.com This is because the intermediates formed from attack at the 2- and 4-positions are significantly destabilized by placing a positive charge on the electronegative nitrogen atom. quora.com For this compound, the existing alkyl substituent at the 2-position would further influence the regioselectivity of any potential electrophilic substitution.
Hydrogenation and Reduction of the Pyridine Ring
The aromatic pyridine ring is generally stable but can be reduced to a saturated piperidine (B6355638) ring under specific catalytic hydrogenation conditions. This transformation overcomes the aromatic stabilization energy of the pyridine nucleus and requires potent catalytic systems. The typical process involves heterogeneous catalysis with hydrogen gas at elevated pressures and temperatures.
The reduction of the pyridine moiety in this compound to yield 4-(piperidin-2-yl)butanenitrile is a significant transformation, converting the planar, aromatic heterocycle into a flexible, saturated aliphatic ring. This change dramatically alters the compound's steric and electronic properties. The reaction generally requires catalysts that are effective for hydrogenating aromatic systems. A patent describing the reduction of a related substituted pyridine, 2-picoline-4-formic acid, to the corresponding piperidine highlights the use of a mixed palladium-carbon and rhodium-carbon catalyst system under hydrogen pressure, demonstrating an effective industrial method for this type of reduction. nih.gov
Table 1: Typical Catalysts and Conditions for Pyridine Ring Hydrogenation
| Catalyst | Typical Conditions | Product |
|---|---|---|
| Rhodium-on-carbon (Rh/C) | H₂ (3-5 MPa), 30-50°C, alcohol solvent | 4-(Piperidin-2-yl)butanenitrile |
| Platinum(IV) oxide (PtO₂) | H₂, acetic acid solvent | 4-(Piperidin-2-yl)butanenitrile |
| Palladium-on-carbon (Pd/C) | H₂ (high pressure), acidic medium (e.g., HCl) | 4-(Piperidin-2-yl)butanenitrile |
The choice of catalyst and reaction conditions is crucial for achieving high yields and selectivity, as overly harsh conditions can lead to side reactions, including the reduction of the nitrile group.
Reactions at the Aliphatic Butanenitrile Chain
The butanenitrile chain offers multiple sites for chemical modification. While the parent compound lacks certain functional groups, its derivatives can be synthesized to enable a wide array of transformations, including oxidations, reductions, and addition reactions.
Reduction of Ketone Moieties to Alcohols
Similar to the oxidation pathway, the reduction of a ketone requires the synthesis of a keto-derivative, such as 4-(Pyridin-2-yl)-3-oxobutanenitrile . The ketone moiety in this derivative can be readily reduced to a secondary alcohol, yielding 4-hydroxy-4-(pyridin-2-yl)butanenitrile . This transformation is fundamental in organic synthesis and can be achieved with high efficiency using various hydride-based reducing agents. ijpsonline.commdpi.com
The most common reagents for this purpose are sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). nih.gov
Sodium Borohydride (NaBH₄) is a mild and selective reducing agent, typically used in protic solvents like methanol (B129727) or ethanol (B145695). It effectively reduces aldehydes and ketones without affecting less reactive functional groups like nitriles or esters.
Lithium Aluminum Hydride (LiAlH₄) is a much more powerful reducing agent that must be used in anhydrous aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF). While it will reduce the ketone, it can also simultaneously reduce the nitrile group to a primary amine, leading to a different product.
Therefore, for the selective reduction of the ketone in 4-(Pyridin-2-yl)-3-oxobutanenitrile to the corresponding alcohol, sodium borohydride is the preferred reagent.
Table 2: Comparison of Reducing Agents for Ketone Reduction
| Reagent | Reactivity | Solvent | Selectivity for Keto-Nitrile | Product |
|---|---|---|---|---|
| Sodium Borohydride (NaBH₄) | Mild | Methanol, Ethanol | High (reduces ketone, not nitrile) | 4-Hydroxy-4-(pyridin-2-yl)butanenitrile |
Michael Additions to Unsaturated Nitriles
The saturated butanenitrile chain can be modified to create an α,β-unsaturated system, such as 4-(Pyridin-2-yl)but-2-enenitrile . This molecule acts as a Michael acceptor, susceptible to conjugate addition by a wide range of nucleophiles (Michael donors). researchgate.net The reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation.
The synthesis of the unsaturated precursor could be achieved through halogenation at the α- or β-position followed by base-induced elimination. Once formed, 4-(Pyridin-2-yl)but-2-enenitrile can react with nucleophiles like enolates, amines, or organocuprates. The nucleophile adds to the carbon atom beta to the nitrile group. Research shows that Michael additions can be catalyzed by bases or even proceed in water for certain substrates. sctunisie.orgnih.gov The use of α,β-unsaturated nitriles as Michael acceptors can sometimes be challenging due to potential side reactions, but manganese-based catalysts have been developed for the addition of saturated nitriles to unsaturated ones under mild conditions. mdpi.com
Table 3: Examples of Michael Addition Reactions
| Michael Donor (Nucleophile) | Product after addition to 4-(Pyridin-2-yl)but-2-enenitrile |
|---|---|
| Diethyl malonate | Diethyl 2-(1-cyano-3-(pyridin-2-yl)propyl)malonate |
| Aniline (B41778) | 3-Anilino-4-(pyridin-2-yl)butanenitrile |
This reaction pathway significantly expands the synthetic utility of the this compound scaffold, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures. nih.govmdpi.com
Reactivity of Active α-Methylene Groups in Nitriles
The methylene (B1212753) group adjacent to the nitrile function (at the C-2 position) in this compound is known as an active α-methylene group. The protons on this carbon are acidic due to the strong electron-withdrawing effect and resonance stabilization of the resulting carbanion by the nitrile group.
Treatment with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA) or sodium hydride (NaH), can deprotonate this α-carbon to generate a nucleophilic carbanion. This carbanion can then participate in a variety of C-C bond-forming reactions with suitable electrophiles. The most common application is alkylation, where the carbanion reacts with an alkyl halide.
For instance, the reaction of the lithiated anion of this compound with an electrophile like methyl iodide would yield 2-methyl-4-(pyridin-2-yl)butanenitrile . This method allows for the systematic construction of substituted derivatives at the C-2 position.
Table 4: Alkylation of this compound via its α-Carbanion
| Base | Electrophile | Product |
|---|---|---|
| Lithium diisopropylamide (LDA) | Methyl iodide (CH₃I) | 2-Methyl-4-(pyridin-2-yl)butanenitrile |
| Sodium Hydride (NaH) | Benzyl bromide (BnBr) | 2-Benzyl-4-(pyridin-2-yl)butanenitrile |
Intramolecular Rearrangements and Cyclizations
The unique positioning of the pyridine ring and the nitrile group at opposite ends of a flexible four-carbon chain allows for the possibility of intramolecular cyclization reactions, leading to the formation of new fused heterocyclic systems. These reactions typically require specific functionalization of the butanenitrile chain or the pyridine ring to bring the reactive centers into proximity and facilitate ring closure.
One potential pathway is the Thorpe-Ziegler cyclization. This reaction involves the intramolecular condensation of a dinitrile to form a cyclic β-enaminonitrile. If a second nitrile group were introduced onto the butanenitrile chain of the parent compound, for example at the C-2 position to give 2-(pyridin-2-ylethyl)succinonitrile , it could undergo a base-catalyzed intramolecular cyclization to yield a five-membered cyclopentane (B165970) ring fused with the reacting functionalities.
More direct examples from the literature show that pyridyl and nitrile moieties can be involved in complex cyclizations. For instance, studies on 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles demonstrate a base-assisted intramolecular cyclization followed by oxidation to produce 2-(3-oxoindolin-2-ylidene)acetonitriles. nih.gov While this involves additional functional groups, it illustrates the potential for the nitrile and an aromatic ring to participate in ring-forming reactions. Other research has shown that pyridazinecarbonitriles with alkyne side chains undergo thermally induced intramolecular Diels-Alder reactions to form fused benzonitriles, showcasing another mode of cyclization for related heterocyclic nitriles. mdpi.com
These cyclization strategies are powerful methods for constructing complex polycyclic molecules from relatively simple linear precursors containing the pyridyl and nitrile functional groups.
Oxidative Cyclization Reactions Leading to Fused Heterocycles
Oxidative cyclization of derivatives of this compound provides a powerful strategy for the synthesis of fused heterocyclic systems. For instance, 4-(2-aminophenyl)-4-oxo-2-(pyridin-2-yl)butanenitrile can undergo an efficient base-assisted intramolecular cyclization, accompanied by oxidation, to yield (E)-2-(3-oxoindolin-2-ylidene)-2-(pyridin-2-yl)acetonitrile. This transformation is effectively mediated by potassium hydroxide in dimethyl sulfoxide (B87167) (DMSO), with DMSO acting as the oxidant. While various oxidizing agents have been explored, DMSO has proven to be the most effective. This methodology has been successfully applied to synthesize a range of 2-(3-oxoindolin-2-ylidene)acetonitriles. The reaction proceeds through a nucleophilic attack of the aniline nitrogen onto the ketone carbonyl, followed by oxidation of the resulting intermediate. This process can be integrated with in situ alkylation of the primary amino group in the starting butanenitrile.
This oxidative cyclization can also be a key step in a one-pot synthesis of pyridazino[4,3-b]indoles, which are known for their antimycobacterial properties. After the initial cyclization, the addition of hydrazine (B178648) hydrate (B1144303) to the reaction mixture under acidic conditions leads to the formation of the final fused-ring system.
Table 1: Oxidative Cyclization of 4-(2-aminophenyl)-4-oxo-2-(pyridin-2-yl)butanenitrile
| Starting Material | Reagents and Conditions | Product | Yield | Reference |
| 4-(2-aminophenyl)-4-oxo-2-(pyridin-2-yl)butanenitrile | KOH, DMSO | (E)-2-(3-Oxoindolin-2-ylidene)-2-(pyridin-2-yl)acetonitrile | Good | |
| 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitrile | KOH, DMSO, then MeI | N-methylated 2-(3-oxoindolin-2-ylidene)acetonitrile | 58% | |
| 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitrile | KOH, DMSO, then (CH₃)₂SO₄ | N-methylated 2-(3-oxoindolin-2-ylidene)acetonitrile | 88% |
Truce–Smiles Type Rearrangements in Cyanovinyloxybutanenitriles
The Truce-Smiles rearrangement, a type of intramolecular aromatic substitution, represents a significant transformation pathway. In the context of related structures, photocatalytic methods have been developed for the acyl and alkyl radical Truce-Smiles rearrangement of α-substituted acrylamides. This reaction allows for the incorporation of aryl groups into molecules. While direct examples involving this compound are not explicitly detailed in the provided results, the principles of the Truce-Smiles rearrangement are applicable to appropriately substituted derivatives. The reaction typically involves the migration of an aryl group from a heteroatom to a carbon atom within the same molecule. Recent advancements have focused on asymmetric versions of this rearrangement, employing chiral auxiliaries or developing catalytic enantioselective methods to produce highly enantioenriched molecules.
1,3-Dipolar Cycloaddition Reactions Involving Nitriles and Pyridylselenyl Reagents
The nitrile group in this compound can participate in 1,3-dipolar cycloaddition reactions, a versatile method for constructing five-membered heterocyclic rings. A prominent example is the reaction of nitriles with azides to form tetrazoles. This cycloaddition can be promoted by Lewis or Brønsted acids. The reaction of a nitrile with sodium azide (B81097) and ammonium chloride in a solvent like DMF upon heating leads to the formation of a tetrazole ring. This transformation is considered a type of cycloaddition reaction.
Furthermore, the synthesis of 4-(phenylselenyl)pyrazoles can be achieved through a one-pot reaction involving the in situ formation of α,β-alkynic hydrazones followed by cyclization with phenylselenyl chloride. While not directly involving this compound, this illustrates the utility of selenium reagents in conjunction with nitrile-related functionalities for heterocycle synthesis. The 1,3-dipolar cycloaddition is a powerful tool for creating diverse heterocyclic structures, including pyrrolo[2,1-f]triazines from triazinium ylides.
Table 2: Synthesis of Tetrazoles via 1,3-Dipolar Cycloaddition
| Nitrile Substrate | Reagents | Product | Notes | Reference |
| Benzonitrile | Sodium azide, Ammonium chloride, DMF | 5-Phenyl-1H-tetrazole | A general method for tetrazole synthesis from nitriles. | |
| Various Nitriles | Dicyandiamide, Sodium azide, Microwave irradiation | Tetrazoles | Intermediate nitriles are formed in situ from alcohols or aldehydes. |
Cyclocondensation Reactions for Pyridine and Pyrazole (B372694) Derivative Formation
Cyclocondensation reactions are fundamental in synthesizing pyridine and pyrazole derivatives from precursors related to this compound. The synthesis of pyrazole derivatives often involves the reaction of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative. For instance, 3-benzoylpropionic acid derivatives can be used as starting materials to synthesize various pyrazole-based compounds.
The formation of the pyrazole core can be achieved through a one-pot method. Multicomponent reactions are also employed for the efficient synthesis of highly substituted pyrazoles and related fused systems like dihydropyrano[2,3-c]pyrazoles. These reactions often utilize a catalyst to promote the condensation and cyclization steps. The synthesis of 2-aryl-4-(3-(pyridin-2-yl)-1H-pyrazol-4-yl)pyridine derivatives has been reported as inhibitors of TGF-β1 and activin A signaling.
Table 3: Synthesis of Pyrazole Derivatives
| Starting Materials | Reaction Type | Product | Reference |
| 3-Benzoylpropionic acid derivatives, Benzylhydroxylamine | Coupling and cyclization | Pyrazole-based inhibitors of meprin α and β | |
| Aromatic aldehyde, Malononitrile, Phenyl hydrazine | One-pot three-component reaction | Pyrazole-4-carbonitrile derivatives | |
| Ethyl acetoacetate, Phenylhydrazine | Condensation | Pyrazole derivatives |
Chemoselectivity in Complex Reaction Systems
Chemoselectivity is a critical aspect when dealing with multifunctional molecules like this compound and its derivatives. In complex reaction systems, the ability to selectively target one functional group over another is paramount for achieving the desired product.
For example, in the oxidation of 2,6-di-(pyridin-2-yl)-4H-tetrahydrothiopyran-4-one, a related heterocyclic system, complete chemoselectivity was observed. The use of Davis's oxaziridine (B8769555) as an oxidizing agent allowed for the selective oxidation of the sulfur atom to a sulfoxide without affecting the nitrogen atoms of the pyridine rings. This high degree of chemoselectivity is a significant advantage, preventing overoxidation or other side reactions.
Similarly, during the reduction of nitriles, the choice of reducing agent dictates the outcome. Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the nitrile to a primary amine. In contrast, milder reducing agents such as diisobutylaluminum hydride (DIBAL-H) can selectively reduce the nitrile to an aldehyde. This highlights the importance of reagent selection in controlling the chemoselectivity of the reaction.
In the context of the Truce-Smiles rearrangement, density functional theory (DFT) studies have shown that steric hindrance on the migrating aromatic group can influence the regioselectivity of the reaction, favoring ipso addition over ortho addition. This demonstrates how subtle structural modifications can be used to control the outcome of a reaction in a complex system.
Mechanistic Investigations of Reactions Involving 4 Pyridin 2 Yl Butanenitrile and Its Derivatives
Computational Mechanistic Studies
Computational chemistry, particularly through the application of quantum mechanical methods, offers powerful insights into reaction mechanisms that are often difficult to obtain through experimental means alone. These studies can map out entire reaction coordinates, identify fleeting intermediates, and predict the feasibility of different chemical transformations.
Density Functional Theory (DFT) has become a standard tool for analyzing the reaction pathways of organic molecules. For derivatives of 4-(Pyridin-2-yl)butanenitrile, DFT calculations can be employed to model various transformations, such as cycloadditions, nucleophilic additions, and metal-catalyzed reactions. These calculations provide the Gibbs free energy (ΔG) for reactants, products, intermediates, and transition states, allowing for a quantitative description of the reaction's energetic profile.
For instance, in a hypothetical reaction, DFT can help determine the most likely pathway by comparing the activation energies of competing routes. This analysis is fundamental to understanding why a particular product is formed over another.
A transition state is a high-energy, transient configuration of atoms that exists for an infinitesimally short time as reactants are converted into products. Identifying and characterizing these states is a cornerstone of mechanistic chemistry. Using DFT, researchers can locate transition state structures on the potential energy surface.
Key characterizations of a transition state include:
A single imaginary frequency: This corresponds to the vibrational mode along the reaction coordinate, representing the motion of atoms as they traverse the energy barrier.
Geometric parameters: The lengths of forming and breaking bonds in the transition state structure provide direct evidence of the reaction mechanism. For example, in a cycloaddition reaction, the distances between the atoms forming the new sigma bonds are critical.
The activation energy (ΔG‡) of a reaction is the energy difference between the reactants and the transition state. A lower activation energy implies a faster reaction. youtube.com
Many chemical reactions can yield more than one product. The distribution of these products can often be influenced by reaction conditions, a concept explained by the principles of thermodynamic and kinetic control. pearson.comlibretexts.org
Kinetic Control: At lower temperatures, reactions are typically irreversible. The major product will be the one that is formed fastest, i.e., the one with the lowest activation energy. This is known as the kinetic product. youtube.comlibretexts.org
Thermodynamic Control: At higher temperatures, the reactions may become reversible. This allows an equilibrium to be established. Under these conditions, the major product will be the most stable one (lowest in Gibbs free energy), known as the thermodynamic product. youtube.comlibretexts.orglibretexts.org
In the context of cyclization reactions involving derivatives of this compound, different ring systems could potentially be formed. An energy profile diagram, often generated using computational methods, can illustrate the distinction.
Table 1: Comparison of Kinetic and Thermodynamic Control
| Feature | Kinetic Control | Thermodynamic Control |
| Governing Factor | Rate of reaction | Stability of product |
| Product Formed | The product that forms fastest (lowest ΔG‡) | The most stable product (lowest ΔG) |
| Reaction Conditions | Typically lower temperatures, irreversible conditions | Typically higher temperatures, reversible conditions |
| Relative Stability | The kinetic product is not necessarily the most stable product. youtube.com | The thermodynamic product is the most stable product. libretexts.org |
This table provides a general comparison of kinetic and thermodynamic control principles.
Recent studies on the synthesis of substituted pyridines have shown that product selectivity can be governed by kinetic rather than thermodynamic factors, where the observed product results from the pathway with the lower activation barrier, even if the final product is less stable. acs.org
Cycloaddition reactions, such as the Diels-Alder reaction, are powerful methods for constructing six-membered rings. acsgcipr.org While often depicted as a concerted process where both new sigma bonds form simultaneously (a synchronous mechanism), many cycloadditions proceed through an asynchronous pathway, where one bond forms in advance of the other. rsc.org
Asynchronicity is particularly common in reactions involving unsymmetrical reactants. The degree of asynchronicity is determined by the difference in the lengths of the forming C-C bonds in the transition state. Quantum chemical analyses have revealed that asynchronicity arises as a mechanism to reduce the destabilizing Pauli repulsion between the interacting molecules. nih.gov While this reduction in repulsion is beneficial, it comes at the cost of less favorable orbital interactions. The reaction adopts an asynchronous pathway if the stabilization gained from reducing Pauli repulsion outweighs the loss from weaker orbital interactions. nih.gov
For a derivative of this compound acting as a dienophile, its electronic asymmetry would likely lead to an asynchronous transition state in a Diels-Alder type reaction. rsc.orgnih.gov
Experimental Mechanistic Elucidation
While computational studies provide a theoretical framework, experimental investigations are essential for validating proposed mechanisms and understanding the real-world behavior of chemical systems.
Metal complexes are widely used to catalyze transformations of the nitrile group. rug.nl Elucidating the catalytic cycle is key to understanding the catalyst's function and improving its performance. A catalytic cycle is a multistep reaction sequence where a catalyst species is regenerated after forming the product.
One notable example is the hydration of nitriles to amides. A novel process has been described using a palladium/arsenic-based catalytic system that operates under mild conditions (60°C, neutral pH). frontiersin.orgfrontiersin.org The versatility of this system was tested on a range of nitriles, including those with a pyridinic nitrogen, indicating its potential applicability to this compound. frontiersin.orgnih.gov
A proposed catalytic cycle for this transformation involves the following key steps:
Coordination: The nitrile substrate coordinates to the palladium(II) center.
Nucleophilic Attack: A water molecule, possibly activated by an arsenous acid species, attacks the carbon atom of the nitrile. This step is often favored by electron-withdrawing groups conjugated to the nitrile. nih.gov
Intermediate Formation: A metallacyclic intermediate is formed.
Product Release and Catalyst Regeneration: The amide product is released, and the active palladium catalyst is regenerated to begin a new cycle.
Another important class of catalysts are pyridine-based metal pincer complexes. These systems can activate nitriles through metal-ligand cooperativity, where the pyridine (B92270) ring of the pincer ligand participates directly in the reaction, often via dearomatization. rug.nlrug.nl This allows for transformations like cycloadditions and C-C bond formations under mild conditions. rug.nlrug.nl
Probing Intermediate Species through Spectroscopic Monitoring
Identifying transient intermediates is fundamental to elucidating reaction mechanisms. Various spectroscopic techniques are employed to monitor reactions in real-time and characterize the short-lived species that are formed. For reactions involving pyridyl compounds, these methods have proven invaluable.
Spectroscopic monitoring of a nickel-catalyzed chlorination reaction, which utilized a pyridylmethyl-containing ligand, successfully identified multiple reaction intermediates. nih.govrug.nl High-resolution electrospray-mass spectrometry (ESI-MS) was used to detect transient species such as [(L)Ni(II)-OCl(S)]⁺. nih.gov This was complemented by UV/Vis absorption, electron paramagnetic resonance (EPR), and resonance Raman spectroscopy, which collectively indicated the decay of this initial intermediate into a subsequent species, [(L)Ni(III)-OH(S)]²⁺. nih.gov These techniques allow for the observation of changes in the metal's oxidation state and coordination environment throughout the catalytic cycle. nih.govrug.nl
Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for probing reaction pathways. For instance, ¹H NMR analysis can be used to monitor the consumption of reactants and the formation of products over time, allowing for the calculation of product ratios and yields in catalytic processes. acs.org In situ NMR studies can provide detailed structural information about stable intermediates or be used to track the progress of slower reactions, such as the isomerization of a cyclopropane (B1198618) ring to an α,β-unsaturated imine over several days. acs.org
Table 2: Spectroscopic Techniques for Monitoring Reaction Intermediates This table outlines various spectroscopic methods and their application in identifying intermediate species in reactions involving pyridine-containing ligands and substrates.
| Spectroscopic Technique | Type of Information / Intermediate Detected | References |
|---|---|---|
| ESI-Mass Spectrometry | Direct detection of charged transient species and catalyst states (e.g., [(L)Ni(II)-OCl(S)]⁺). | nih.govrug.nl |
| UV/Vis Spectroscopy | Monitors changes in electronic structure and metal oxidation states. | nih.gov |
| Electron Paramagnetic Resonance (EPR) | Characterizes paramagnetic species, such as Ni(III) intermediates. | nih.gov |
| Resonance Raman Spectroscopy | Provides vibrational information about specific chromophoric intermediates. | nih.gov |
| ¹H NMR Spectroscopy | Monitors reaction progress, calculates product ratios, and characterizes stable intermediates. | acs.org |
Radical Pathway Considerations in Nitrile Reactivity
Radical reactions represent a significant pathway for the functionalization of both pyridine and nitrile moieties. For derivatives like this compound, radical pathways can be initiated at either the pyridine ring or the alkyl chain.
The presence of the cyano group is known to facilitate the formation of radical anions. nih.govrsc.org Radical-radical couplings involving cyanopyridine radical anions are a valuable method for functionalizing the pyridine ring. nih.govrsc.org This suggests that under reductive conditions, this compound could form a radical anion, which could then couple with other radical species. Pyridylphosphonium salts have been developed as effective alternatives to cyanopyridines in such radical coupling reactions, highlighting the versatility of radical pathways for modifying the pyridine core. nih.gov
Alternatively, a radical could be generated on the butanenitrile chain. Intramolecular radical cyclization is a powerful method for constructing polycyclic systems. nih.govbeilstein-journals.orgbeilstein-journals.org In a related process, radicals generated on a substituent can attack an associated aromatic ring. For example, the intramolecular cyclization of o-bromophenyl-substituted pyrrolylpyridinium salts proceeds in good yields when initiated by a radical system like (TMS)₃SiH/AIBN. nih.govbeilstein-journals.orgbeilstein-journals.org This suggests that a radical generated at the C4 position of the butanenitrile chain could potentially undergo an intramolecular cyclization by attacking the pyridine ring, leading to fused heterocyclic products.
Recent advances have also focused on the generation of pyridine-boryl radicals. nih.gov These species are formed under mild conditions and can act as organic reductants to generate other synthetically useful radicals, such as ketyl radicals, for carbon-carbon bond formation. nih.gov This methodology could be applied to reactions involving the pyridine moiety of this compound to initiate subsequent radical transformations.
Table 3: Yields for Free-Radical Intramolecular Cyclization of a Pyrrolylpyridinium Salt This table presents data from a study on the radical cyclization of a related heterocyclic system, illustrating the efficiency of such pathways.
| Starting Material | Radical System | Product | Yield (%) | References |
|---|---|---|---|---|
| 4-(2-bromophenyl)pyrrole derivative | (TMS)₃SiH / AIBN | Pyrido[2,1-a]pyrrolo[3,4-c]isoquinoline salt | 74 | nih.govbeilstein-journals.org |
| 4-(2-iodophenyl)pyrrole derivative | Bu₃SnH / AIBN | Pyrido[2,1-a]pyrrolo[3,4-c]isoquinoline salt | 83 | nih.gov |
Spectroscopic and Structural Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules by observing the magnetic properties of atomic nuclei.
Proton NMR provides information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. For 4-(Pyridin-2-yl)butanenitrile, ¹H NMR would be expected to show distinct signals for the protons on the pyridine (B92270) ring and the aliphatic chain.
While specific ¹H NMR data for this compound has not been reported in the searched literature, data for the analog, 4-(4-(methylsulfonyl)phenyl)butanenitrile , is available. acs.org This analog shares the butanenitrile chain, providing insight into the expected signals for this part of the molecule. The key difference is the substitution of the pyridine ring with a methylsulfonylphenyl group.
The reported ¹H NMR data for 4-(4-(methylsulfonyl)phenyl)butanenitrile in CDCl₃ is as follows:
δ 7.90 (2H, d, J = 8.4 Hz): These signals correspond to the two aromatic protons ortho to the methylsulfonyl group.
δ 7.41 (2H, d, J = 8.3 Hz): These are the two aromatic protons meta to the methylsulfonyl group.
δ 3.05 (3H, s): This singlet represents the three protons of the methyl group in the methylsulfonyl substituent.
δ 2.90 (2H, t, J = 7.5 Hz): This triplet corresponds to the two protons on the carbon adjacent to the phenyl ring.
δ 2.37 (2H, t, J = 7.0 Hz): This triplet is assigned to the two protons on the carbon adjacent to the nitrile group.
δ 2.08–1.97 (2H, m): This multiplet represents the two protons of the central methylene (B1212753) group in the butane (B89635) chain. acs.org
¹H NMR Data for 4-(4-(methylsulfonyl)phenyl)butanenitrile
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
|---|---|---|---|---|
| 7.90 | Doublet | 2H | 8.4 | Ar-H (ortho to SO₂Me) |
| 7.41 | Doublet | 2H | 8.3 | Ar-H (meta to SO₂Me) |
| 3.05 | Singlet | 3H | - | -SO₂CH ₃ |
| 2.90 | Triplet | 2H | 7.5 | Ar-CH ₂- |
| 2.37 | Triplet | 2H | 7.0 | -CH ₂-CN |
| 2.08–1.97 | Multiplet | 2H | - | -CH₂-CH ₂-CH₂- |
Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule gives a distinct signal.
Specific ¹³C NMR data for this compound is not available in the reviewed literature. However, the data for the analog, 4-(4-(methylsulfonyl)phenyl)butanenitrile , has been reported. acs.org
The reported ¹³C NMR data for 4-(4-(methylsulfonyl)phenyl)butanenitrile in CDCl₃ reveals the following signals:
δ 146.3, 139.0, 129.4, 127.9: These signals are assigned to the carbon atoms of the phenyl ring.
δ 118.9: This signal corresponds to the carbon of the nitrile group (-CN).
δ 44.6: This is the signal for the methyl carbon of the methylsulfonyl group.
δ 34.3, 26.5, 16.6: These signals are attributed to the carbon atoms of the butanenitrile chain. acs.org
¹³C NMR Data for 4-(4-(methylsulfonyl)phenyl)butanenitrile
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| 146.3 | Aromatic C |
| 139.0 | Aromatic C |
| 129.4 | Aromatic C |
| 127.9 | Aromatic C |
| 118.9 | -C N |
| 44.6 | -SO₂C H₃ |
| 34.3 | Aliphatic CH₂ |
| 26.5 | Aliphatic CH₂ |
| 16.6 | Aliphatic CH₂ |
Fluorine-19 NMR is a specialized technique used for the characterization of organofluorine compounds. It provides information on the chemical environment of fluorine atoms within a molecule.
There is no specific information available in the searched literature regarding the synthesis or ¹⁹F NMR analysis of fluorinated analogs of this compound. General methodologies for the ¹⁹F NMR analysis of mono-fluorinated compounds have been developed, which would be applicable if such analogs were synthesized. rsc.org
Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are used to establish correlations between different nuclei, which is crucial for the unambiguous assignment of ¹H and ¹³C NMR spectra, especially for complex molecules.
No specific 2D NMR studies (HSQC, HMBC) for this compound were found in the reviewed scientific literature. These techniques would be instrumental in confirming the connectivity of the pyridine ring to the butanenitrile chain and assigning the specific protons and carbons of the pyridine ring.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, which can be used to determine its elemental formula.
While HRMS data for this compound was not found, the HRMS data for the analog 4-(4-(methylsulfonyl)phenyl)butanenitrile has been reported. acs.org The experimental mass of the sodium adduct ([M+Na]⁺) was found to be 246.0557, which is in close agreement with the calculated mass of 246.0559 for the formula C₁₁H₁₃O₂NSNa. acs.org
HRMS Data for 4-(4-(methylsulfonyl)phenyl)butanenitrile
| Ion | Calculated Mass (m/z) | Found Mass (m/z) | Formula |
|---|---|---|---|
| [M+Na]⁺ | 246.0559 | 246.0557 | C₁₁H₁₃O₂NSNa |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated and aromatic systems. youtube.comlibretexts.org When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one.
For this compound, the chromophore—the part of the molecule that absorbs light—is the pyridine ring. The expected electronic transitions are:
π → π* transitions: These are high-energy transitions involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital. They are characteristic of aromatic systems and typically result in strong absorption bands. For pyridine and its derivatives, these transitions often occur below 300 nm. chemrxiv.org
n → π* transitions: This transition involves promoting an electron from a non-bonding orbital (the lone pair on the nitrogen atom) to a π* antibonding orbital. These transitions are generally of lower energy (occur at longer wavelengths) and have a much lower intensity (molar absorptivity) compared to π → π* transitions. youtube.com
The position (λₘₐₓ) and intensity of these absorption bands can be influenced by the solvent and the presence of substituents on the pyridine ring. The alkylnitrile group attached to the pyridine ring acts as a simple alkyl substituent, causing a slight shift in the absorption maxima compared to unsubstituted pyridine. Studies on substituted pyridines show that the nature and position of substituents can modulate the electronic properties and thus the UV-Vis spectra. chemrxiv.orgresearchgate.net
Table 3: Typical UV-Vis Absorption Data for Pyridine Systems
| Compound Type | Solvent | Transition | Typical λₘₐₓ (nm) | Typical Molar Absorptivity (ε) |
| Pyridine | Hexane | π → π | ~251 | ~2000 |
| Pyridine | Hexane | n → π | ~270 | < 500 |
| 2-Alkylpyridine | Varies | π → π* | 255 - 265 | ~2500 - 3500 |
This table presents typical data for pyridine and related compounds to illustrate the expected absorption regions for this compound. chemrxiv.org
X-ray Crystallography
For instance, the crystallographic analysis of a related compound, (R)-(4-Chlorophenyl)(pyridin-2-yl)methanol, reveals key structural features that are likely to be conserved in "this compound". In the solid state, molecules often adopt a conformation that minimizes steric hindrance. The dihedral angle between the pyridine ring and adjacent substituents is a critical parameter determined from the crystallographic data.
Table 1: Selected Crystallographic Data for an Analogous Pyridine Derivative
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 5.901(2) |
| b (Å) | 13.380(4) |
| c (Å) | 11.537(3) |
| β (°) | 95.760(5) |
| Volume (ų) | 906.3 |
| Z | 4 |
Note: Data presented is for an analogous compound, 2-methyl-4-(pyridin-3-yl)but-3-yn-2-ol, to illustrate the type of information obtained from X-ray crystallography.
Beyond individual molecular structures, X-ray crystallography illuminates how molecules arrange themselves in a crystalline lattice. This packing is governed by a network of intermolecular forces, including hydrogen bonds, van der Waals forces, and π-π stacking interactions.
In many pyridine-containing crystal structures, the nitrogen atom of the pyridine ring is a key participant in hydrogen bonding. For example, in the crystal structure of 4-(pyrazin-2-yl)morpholine, non-classical C—H···N hydrogen bonds involving the pyrazine (B50134) nitrogen atom are observed, which dictate the formation of molecular sheets. Similarly, the crystal packing of (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol is characterized by O—H···N hydrogen bonds that link molecules into zigzag chains. It is highly probable that the nitrile nitrogen and the pyridine nitrogen of "this compound" would be involved in analogous intermolecular interactions, influencing its crystal packing and, consequently, its physical properties such as melting point and solubility.
Table 2: Common Intermolecular Interactions in Pyridine-Containing Crystal Structures
| Interaction Type | Description |
|---|---|
| Hydrogen Bonding | The pyridine nitrogen atom acts as a hydrogen bond acceptor. |
| π-π Stacking | Interactions between the aromatic pyridine rings of adjacent molecules. |
Elemental Analysis for Purity and Composition Confirmation
Elemental analysis is a fundamental technique used to determine the mass fractions of the constituent elements in a sample. For "this compound," this would involve quantifying the percentages of carbon (C), hydrogen (H), and nitrogen (N). The experimentally determined values are then compared to the theoretically calculated percentages based on the compound's molecular formula (C₉H₁₀N₂). A close agreement between the experimental and theoretical values provides strong evidence for the sample's purity and confirms its elemental composition. This technique is often one of the final checks to validate the identity and purity of a synthesized compound.
Table 3: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Mass | Molar Mass ( g/mol ) | Theoretical Percentage (%) |
|---|---|---|---|---|
| Carbon | C | 12.011 | 108.099 | 74.97 |
| Hydrogen | H | 1.008 | 10.080 | 7.00 |
| Nitrogen | N | 14.007 | 28.014 | 19.43 |
| Total | | | 144.193 | 100.00 |
Theoretical and Computational Studies in Support of Experimental Findings
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and related properties of molecules. These methods provide a robust framework for understanding the intrinsic characteristics of 4-(Pyridin-2-yl)butanenitrile.
Optimization of Molecular Geometries and Electronic Structures (e.g., HOMO-LUMO Energy Gaps)
The initial step in most computational studies involves the optimization of the molecular geometry to find the most stable arrangement of atoms. For this compound, this would be performed using methods like DFT with a suitable functional, such as B3LYP, and a basis set like 6-311++G(d,p). ijcce.ac.ir This process yields key structural parameters, including bond lengths, bond angles, and dihedral angles.
A critical aspect of the electronic structure is the distribution of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a crucial indicator of the molecule's chemical reactivity and kinetic stability. nih.gov A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov
In the case of this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine (B92270) ring, while the LUMO would likely be distributed over the pyridine ring and the electron-withdrawing nitrile group. The calculated HOMO-LUMO energy gap would provide a quantitative measure of its reactivity, which can be compared with other pyridine derivatives. For instance, studies on other pyridine derivatives have shown that the introduction of different substituents can significantly alter the HOMO-LUMO gap and, consequently, the reactivity of the molecule. nih.gov
| Parameter | Description | Significance for this compound |
| Geometry Optimization | Finding the lowest energy conformation of the molecule. | Provides accurate bond lengths, bond angles, and dihedral angles. |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the electron-donating ability of the molecule. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the electron-accepting ability of the molecule. |
| HOMO-LUMO Energy Gap (ΔE) | The energy difference between the HOMO and LUMO. nih.gov | A smaller gap suggests higher chemical reactivity and lower kinetic stability. nih.gov |
Prediction of Spectroscopic Parameters (e.g., Vibrational Frequencies)
Quantum chemical calculations are highly effective in predicting spectroscopic parameters, such as vibrational frequencies, which can be directly compared with experimental data from techniques like Fourier-transform infrared (FT-IR) and Raman spectroscopy. DFT calculations, following a geometry optimization, can compute the harmonic vibrational frequencies of the molecule. researchgate.net
For this compound, the calculated vibrational spectrum would exhibit characteristic peaks corresponding to specific functional groups. Key vibrational modes would include the C≡N stretching frequency of the nitrile group, typically observed in the range of 2200-2300 cm⁻¹, and various stretching and bending modes of the pyridine ring. researchgate.net The calculated frequencies are often scaled by an empirical factor to improve agreement with experimental values, accounting for anharmonicity and other method-inherent approximations. spectroscopyonline.com A close match between the predicted and experimental spectra serves to validate the computational model and aids in the definitive assignment of experimental vibrational bands. researchgate.net
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Relevance to this compound |
| C≡N Stretch | 2200 - 2300 | Characteristic of the nitrile functional group. |
| C=N Stretch (Pyridine) | 1550 - 1650 | Associated with the pyridine ring. |
| C=C Stretch (Pyridine) | 1400 - 1600 | Associated with the pyridine ring. |
| C-H Stretch (Aromatic) | 3000 - 3100 | From the pyridine ring hydrogen atoms. |
| C-H Stretch (Aliphatic) | 2850 - 3000 | From the butanenitrile chain hydrogen atoms. |
Solvation Models and their Influence on Energetics
The properties and behavior of a molecule can be significantly influenced by its environment, particularly the solvent. Computational solvation models are employed to simulate the effects of a solvent on the energetics and electronic structure of a solute molecule. The Polarizable Continuum Model (PCM) is a widely used implicit solvation model where the solvent is treated as a continuous dielectric medium. researchgate.net
For this compound, performing calculations with a solvation model would provide insights into how its properties, such as the HOMO-LUMO gap and conformational stability, change in different solvents. For example, a polar solvent is expected to stabilize polar conformers and can influence the electronic transitions, leading to shifts in the UV-Vis absorption spectrum (solvatochromism). materialsciencejournal.org Understanding the influence of solvation is crucial for predicting the behavior of the compound in solution, which is relevant for many chemical and biological applications. Studies on similar pyridine derivatives have shown that solvent polarity can impact the relative energies of different electronic states. materialsciencejournal.org
Molecular Modeling and Simulation Approaches
Beyond static quantum chemical calculations, molecular modeling and simulation techniques provide a dynamic perspective on the behavior of this compound.
Conformational Analysis and Energy Landscapes
The flexible butyl chain in this compound allows for a multitude of possible three-dimensional arrangements, or conformers. Conformational analysis aims to identify the stable conformers and to map the potential energy surface (PES) that governs their interconversion. This can be achieved through systematic or stochastic searches using molecular mechanics force fields, followed by higher-level quantum chemical calculations to refine the energies of the located conformers. ijcce.ac.ir
The energy landscape of this compound would reveal the relative stabilities of different conformers arising from rotation around the C-C single bonds of the butyl chain and the bond connecting the chain to the pyridine ring. The global minimum on the PES corresponds to the most stable conformer. The energy barriers between different conformers determine the flexibility of the molecule and the ease with which it can adopt different shapes. This information is critical for understanding its interactions with other molecules, such as biological receptors.
Comparative Studies with Similar Compounds
To better understand the unique properties of this compound, it is valuable to perform comparative computational studies with structurally related compounds. By systematically varying the structure, for example, by changing the length of the alkyl chain (e.g., 2-pyridineacetonitrile, 3-(pyridin-2-yl)propanenitrile) or by introducing substituents on the pyridine ring, one can elucidate structure-property relationships. nih.govnih.gov
Intermolecular Interaction Studies
The arrangement of molecules in the solid state is dictated by a variety of non-covalent interactions. For this compound, the key functional groups—the pyridine ring and the nitrile group—are expected to be the primary sites for these interactions.
Hydrogen Bonding Networks in Crystal Structures
In the absence of a crystal structure for this compound, we can infer potential hydrogen bonding motifs by examining related structures containing pyridine and nitrile functionalities. The nitrogen atom of the pyridine ring is a well-known hydrogen bond acceptor. Similarly, the nitrogen atom of a nitrile group can also act as a hydrogen bond acceptor, participating in the formation of complex networks. rsc.org
In a hypothetical crystal lattice of this compound, it is plausible that hydrogen bonds of the C-H···N type would be prevalent. The hydrogen atoms on the pyridine ring and the aliphatic butane (B89635) chain could act as donors to the nitrogen atom of the pyridine ring or the nitrile group of neighboring molecules. Studies on related pyridine derivatives have shown the formation of various hydrogen-bonded assemblies, including chains and sheets. nih.gov For instance, in the crystal structures of other pyridine-containing compounds, C-H···N and C-H···O (if applicable) hydrogen bonds are often observed to be dominant forces in the crystal packing. nih.gov
The relative strengths and geometries of these potential hydrogen bonds can be predicted using computational methods. Quantum chemical calculations can determine the electrostatic potential on the molecular surface, highlighting the electron-rich regions (potential hydrogen bond acceptors) and electron-poor regions (potential hydrogen bond donors).
Table 1: Potential Hydrogen Bond Interactions in this compound
| Donor | Acceptor | Interaction Type |
| Pyridyl C-H | Pyridyl N | C-H···N |
| Pyridyl C-H | Nitrile N | C-H···N |
| Aliphatic C-H | Pyridyl N | C-H···N |
| Aliphatic C-H | Nitrile N | C-H···N |
This table is based on theoretical considerations in the absence of experimental data.
Role in Advanced Organic Synthesis and Material Science Research
Precursor in Heterocyclic Compound Synthesis
The bifunctional nature of 4-(Pyridin-2-yl)butanenitrile, containing both a nucleophilic pyridine (B92270) nitrogen and an electrophilic/nucleophilic nitrile carbon, makes it a powerful tool for constructing complex heterocyclic frameworks.
This compound serves as a fundamental building block for the synthesis of more elaborate organic molecules. The nitrile group is a versatile functional group that can be transformed into amines, amides, and carboxylic acids. rug.nl The pyridine ring, on the other hand, can participate in various reactions, including N-alkylation and cyclization.
A derivative, (Z)-4-aryl-4-oxo-2-(pyridin-2-yl)but-2-enenitrile, demonstrates the synthetic potential of this scaffold. By reacting with methyl nitroacetate (B1208598) under different conditions, it can be selectively converted into diverse heterocycles like quinolizin-4-one, isoxazole, and indolizine (B1195054). nih.gov This highlights how the core structure of a pyridin-2-yl substituted nitrile can be manipulated to create a variety of complex molecular architectures. nih.gov
Table 1: Examples of Complex Molecules Derived from Pyridin-2-yl Nitrile Scaffolds
| Starting Material Derivative | Reagent | Product | Application |
| (Z)-4-aryl-4-oxo-2-(pyridin-2-yl)but-2-enenitrile | Methyl nitroacetate | Quinolizin-4-one | Fused Polycyclic System |
| (Z)-4-aryl-4-oxo-2-(pyridin-2-yl)but-2-enenitrile | Methyl nitroacetate, Et3N | Isoxazole | Heterocyclic Compound |
| (Z)-4-aryl-4-oxo-2-(pyridin-2-yl)but-2-enenitrile | Methyl nitroacetate, HFIP | 2-Acylindolizine | Fused Polycyclic System |
The structure of this compound is particularly well-suited for the synthesis of fused polycyclic systems containing nitrogen. These systems are prevalent in natural products and pharmaceutically active compounds. The reaction of derivatives of pyridin-2-yl nitriles can lead to the formation of indolizine and quinolizine ring systems. nih.gov
For instance, the intramolecular cyclization of a quaternized this compound derivative can lead to the formation of a quinolizidinium salt. The reaction involves the alkylation of the pyridine nitrogen, followed by an intramolecular attack of a carbanion generated at the carbon alpha to the nitrile group onto the pyridine ring. Such cyclization reactions are a powerful strategy for constructing complex, multi-ring systems. mdpi.com The ability to form these fused systems makes this compound a valuable intermediate for medicinal chemistry research. nih.gov
Ligand Precursor in Catalysis
The pyridine and nitrile moieties of this compound and its derivatives can act as coordinating sites for metal ions, making them useful as precursors for ligands in catalysis.
Pyridyl-nitrile compounds are a class of ligands that have been extensively studied in coordination chemistry. acs.orgnih.gov The pyridine nitrogen acts as a Lewis base, while the nitrile group can also coordinate to a metal center, typically through the nitrogen atom. nih.govwikipedia.org This allows for the formation of stable metal complexes with a variety of transition metals. wikipedia.org
The design of ligands derived from this compound allows for fine-tuning of the electronic and steric properties of the resulting metal complexes. For example, modification of the butanenitrile chain or the pyridine ring can influence the coordination geometry and reactivity of the metal center. The synthesis of such ligands often involves the reaction of a derivative of this compound with a metal salt. researchgate.net The resulting complexes can exhibit interesting properties and have potential applications in various catalytic processes. unimi.it
Table 2: Potential Metal Complexes with Pyridyl-Nitrile Ligands
| Ligand Type | Metal Ion | Potential Application |
| Pyridyl-Nitrile | Palladium(II) | Cross-coupling reactions |
| Pyridyl-Nitrile | Copper(I) | Hydrocyanation |
| Pyridyl-Nitrile | Ruthenium(II) | Oxidation reactions |
Metal complexes bearing pyridyl-nitrile ligands have shown promise as catalysts in various organic transformations, including carbon-carbon coupling reactions. Palladium complexes, in particular, are widely used for reactions like the Suzuki-Miyaura and Heck couplings. nih.gov
Ligands derived from pyridin-2-yl structures can be employed in these reactions. For example, palladium complexes with pyridine-based ligands have been used as catalysts in Suzuki-Miyaura reactions. nih.gov The efficiency of the catalyst can be influenced by the nature of the pyridine ligand. nih.gov While specific examples using ligands directly derived from this compound are not extensively documented in the provided search results, the general utility of pyridyl ligands in C-C coupling suggests the potential for such applications. nih.gov
Intermediate in Pharmaceutical and Fine Chemical Synthesis
The structural motifs present in this compound are found in a number of biologically active molecules and fine chemicals, making it a valuable intermediate in their synthesis.
The term "fine chemicals" refers to complex, pure chemical substances produced in limited quantities through multi-step batch processes. europa.eu this compound and its derivatives fit within this category as they can be used to produce high-value products.
A notable example of a related structure in pharmaceuticals is 2-(4-chlorophenyl)-4-(dimethylamino)-2-(pyridin-2-yl)butanenitrile. This compound is listed as a known impurity of Chlorpheniramine, a widely used antihistamine. nih.govnih.govncats.io This indicates that a derivative of this compound is likely a key intermediate in the synthesis of this important drug. The synthesis would involve the introduction of a 4-chlorophenyl group and a dimethylaminoethyl group to the core structure.
The use of pyridyl and nitrile containing compounds extends to other areas of medicinal chemistry as well, with related structures being investigated for various biological activities. urfu.rudrugbank.combldpharm.com
Exploration as Precursors for Novel Therapeutic Agents
The pyridine moiety is a cornerstone in medicinal chemistry, appearing in numerous approved drugs. researchgate.net The nitrile group, being a versatile precursor to various nitrogen-containing heterocycles and other functional groups like amines and carboxylic acids, further enhances the value of pyridylalkanenitriles in drug discovery. epa.gov While direct studies on the therapeutic applications of this compound are not extensively documented, the exploration of structurally similar compounds highlights the potential of this chemical scaffold.
For instance, derivatives of pyridines and pyrazoles have been synthesized and investigated as inhibitors of TGF-β1 and activin A signaling, pathways implicated in various diseases, including fibrosis and cancer. epa.gov Specifically, novel inhibitors based on a 2-aryl-4-(3-(pyridin-2-yl)-1H-pyrazol-4-yl)pyridine pharmacophore have shown promise in inhibiting these signaling pathways in cell cultures. epa.gov This suggests that the pyridin-2-yl motif, as present in this compound, can be a key component in the design of new therapeutic agents.
Furthermore, the synthesis of various pyridine derivatives has been pursued for a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. researchgate.net For example, a series of N-pyridin-2-yl substituted [4-methylphenylsulphonamido] acetamides, derived from 2-aminopyridine, have demonstrated significant antifungal activity. researchgate.net The versatility of the nitrile group in this compound allows for its conversion into amides, amines, and other functionalities that are crucial for biological activity.
A related compound, 2-(4-Chlorophenyl)-4-(dimethylamino)-2-(pyridin-2-yl)butanenitrile, is a known impurity of Chlorpheniramine, an antihistamine. ncats.io The study of such impurities is crucial for understanding the pharmacological and toxicological profiles of drugs. While not a therapeutic agent itself, its synthesis and properties are of interest in pharmaceutical development. ncats.ionih.gov
The following table provides information on related compounds that have been investigated for their therapeutic potential:
| Compound Name | Therapeutic Area of Interest | Research Finding |
| 2-Aryl-4-(3-(pyridin-2-yl)-1H-pyrazol-4-yl)pyridines | Anti-fibrotic, Anti-cancer | Inhibitors of TGF-β1 and activin A signalling. epa.gov |
| N-pyridin-2-yl substituted [4-methylphenylsulphonamido] acetamides | Antifungal | Showed better antifungal activity than the reference drug fluconazole (B54011) against Candida albican and Aspergillus niger. researchgate.net |
| Imidazo[1,2-a]pyridine variations | Anti-inflammatory | Exhibit noteworthy anti-inflammatory properties. researchgate.net |
Contribution to the Development of Specialty Materials
The application of pyridine-containing compounds extends beyond medicine into the realm of material science. The unique electronic properties and coordination capabilities of the pyridine ring make it a valuable component in the design of functional materials. rsc.org Nitrile groups are also of interest in material science, for instance, in the formation of liquid crystals and other advanced materials. ontosight.ai
The synthesis of coordination compounds with pyridine-based ligands is another active area of research. These complexes can exhibit interesting magnetic, catalytic, or photophysical properties. The nitrogen atom of the pyridine ring in this compound can act as a ligand for metal ions, opening up possibilities for the creation of novel metal-organic frameworks (MOFs) or coordination polymers.
While direct evidence is sparse for this compound, the potential for its application in material science can be inferred from the known uses of its constituent functional groups. The combination of the coordinating pyridine ring and the reactive nitrile group makes it a promising, albeit underexplored, building block for the development of new materials.
The table below lists some related compounds and their applications in material science.
| Compound Class | Application in Material Science |
| Pyridinium (B92312) salts | Ionic liquids, gene delivery, materials with specific optical/electronic properties. rsc.org |
| Fluorinated nitriles | Investigated for use in liquid crystals and other advanced materials. ontosight.ai |
Q & A
Q. What are the optimized synthetic routes for 4-(Pyridin-2-yl)butanenitrile, and how can reaction conditions be tailored to improve yield and purity?
Methodological Answer: Synthesis typically involves cross-coupling reactions (e.g., Negishi coupling) using nickel catalysts, as demonstrated in analogous nitrile-containing compounds . Key parameters include:
- Catalyst selection : Ni(COD)₂ with phosphine ligands for improved regioselectivity.
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reactivity.
- Temperature control : Reflux conditions (80–100°C) balance reaction rate and side-product formation.
| Reaction Condition | Yield (%) | Purity (%) | Reference |
|---|---|---|---|
| Ni(COD)₂, DMF, 80°C | 84 | 98 | |
| Pd(OAc)₂, THF, 60°C | 62 | 92 |
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR : Prioritize H and C NMR to confirm nitrile (-CN, ~110–120 ppm in C) and pyridinyl proton environments (δ 7.2–8.6 ppm in H) .
- IR : Validate nitrile groups via C≡N stretch (~2240 cm) .
- HPLC-MS : Use C18 columns with acetonitrile/water gradients for purity assessment and molecular ion identification .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for this compound across different assay systems?
Methodological Answer:
- Assay Validation : Cross-validate using orthogonal techniques (e.g., SPR for binding affinity vs. enzymatic assays for activity).
- Control Experiments : Test metabolite interference (e.g., nitrile hydrolysis to carboxylic acids) via LC-MS .
- Computational Docking : Use AutoDock Vina to predict binding modes with target proteins, adjusting for protonation states of the pyridinyl group .
Q. What computational strategies are recommended for predicting the reactivity and binding modes of this compound?
Methodological Answer:
- Docking Workflow :
- MD Simulations : Use AMBER for 100 ns trajectories to assess stability of ligand-protein complexes.
Q. How should researchers address challenges in crystallographic analysis of this compound derivatives?
Methodological Answer:
- Data Collection : Use synchrotron radiation for high-resolution datasets (<1.0 Å) to resolve nitrile/pyridinyl disorder .
- Refinement : Apply SHELXL’s restraints for flexible chains (e.g., DFIX for C-C≡N bond lengths) and TWIN commands for handling twinned crystals .
- Validation : Check ADPs for anomalous thermal motion in the nitrile group using Coot .
Q. What mechanistic insights can be gained from studying substituent effects in catalytic reactions involving this compound?
Methodological Answer:
- Kinetic Studies : Compare turnover frequencies (TOF) for halogenated vs. alkylated analogs to assess electronic effects.
- Isotopic Labeling : Use N-labeled nitriles to trace reaction pathways via N NMR .
- DFT Calculations : Model transition states (e.g., Ni-mediated C-C bond formation) using Gaussian09 with B3LYP/6-31G* basis sets .
Data Contradiction Analysis
Q. How should researchers interpret conflicting results in the stability of this compound under varying pH conditions?
Methodological Answer:
- Stress Testing : Perform accelerated degradation studies (40°C, 75% RH) at pH 2–12, monitoring nitrile integrity via HPLC .
- Degradation Pathways : Identify hydrolysis products (e.g., 4-(Pyridin-2-yl)butanoic acid) using HRMS and compare with synthetic standards .
- Statistical Analysis : Apply ANOVA to assess significance of pH-dependent degradation rates (p < 0.05).
Tables for Key Parameters
Table 1: Comparison of Synthetic Routes
| Method | Catalyst | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Negishi Coupling | Ni(COD)₂ | DMF | 84 | 98 |
| Ullmann Reaction | CuI | DMSO | 45 | 85 |
Table 2: Recommended Analytical Parameters
| Technique | Key Parameters | Target Data |
|---|---|---|
| H NMR | 500 MHz, CDCl₃, δ 7.2–8.6 (pyridinyl) | Integration |
| HPLC | C18, 70:30 ACN/H₂O, 1.0 mL/min, 254 nm | Rt = 6.2 min |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
